ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with a diethylsulfamoylbenzoyl imino group at position 2 and an ethyl carboxylate ester at position 4. The (2E)-configuration ensures the imino group adopts a planar geometry, which may influence intermolecular interactions and crystallinity . This compound’s structural complexity suggests applications in medicinal chemistry or agrochemicals, given the prevalence of benzothiazoles in these fields .
Properties
IUPAC Name |
ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXEHMIAHROBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving thiourea derivatives.
- Introduction of Functional Groups : The compound is then modified to include the diethylsulfamoyl and benzoyl moieties via condensation reactions.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
Cytotoxicity
Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating similar derivatives, this compound demonstrated promising results:
- Cell Lines Tested :
- NCI-H226 (non-small cell lung cancer)
- SK-N-SH (neuroblastoma)
- HT29 (colorectal cancer)
- MKN-45 (gastric cancer)
- MDA-MB-231 (breast cancer)
The compound exhibited IC50 values ranging from 0.24 to 0.92 µM against these cell lines, indicating strong antiproliferative activity .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the activation of procaspase-3 pathways. This activation leads to apoptosis in cancer cells:
- Procaspase-3 Activation : The compound has been shown to activate procaspase-3 with an EC50 value of 0.31 µM, making it more effective than certain reference compounds .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other benzothiazole derivatives is essential.
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| Ethyl (2E)-... | 0.24 - 0.92 | Procaspase-3 activation |
| Compound A | 0.41 | Procaspase-3 activation |
| Compound B | 0.50 | Apoptosis induction |
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in oncology:
- Study on Antitumor Activity : A series of benzothiazole derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity .
- Clinical Relevance : The promising cytotoxic effects observed in vitro suggest that further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Core Structure : Thiazolo[3,2-a]pyrimidine instead of benzothiazole.
- Substituents : 2,4-Dimethoxybenzylidene and phenylvinyl groups enhance π-π stacking but reduce hydrogen-bonding capacity compared to the diethylsulfamoyl group.
- Bioactivity : Likely exhibits herbicidal properties due to the triazine-like scaffold .
Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core Structure: Similar thiazolo-pyrimidine system but lacks the sulfamoyl group.
- Core Structure : Sulfonylurea bridge linked to a triazine ring.
- Functional Groups : Sulfonyl and methyl ester groups mirror the target compound’s sulfamoyl and ethyl ester, but the triazine ring confers stronger herbicidal activity via acetolactate synthase inhibition .
Table 1: Key Molecular Properties
Crystallographic and Conformational Insights
- Target Compound: The diethylsulfamoyl group likely induces steric hindrance, affecting crystal packing. SHELX refinement () would reveal intermolecular hydrogen bonds involving the sulfamoyl oxygen and imino NH, stabilizing the lattice .
- Analog 1 () : The dimethoxybenzylidene substituent may promote planar stacking interactions, as seen in similar thiazolo-pyrimidines .
- Metsulfuron-methyl : The triazine ring’s planarity and sulfonylurea’s hydrogen-bonding capacity contribute to high crystallinity, critical for herbicidal formulation .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s diethylsulfamoyl group requires multistep synthesis, whereas analogs with simpler substituents (e.g., methylphenyl) are more straightforward to prepare.
- Structure-Activity Relationship (SAR) :
- Crystallography : The Cambridge Structural Database (CSD) () reveals that benzothiazoles with sulfonamide groups exhibit shorter S–O bond lengths (1.43–1.45 Å) compared to sulfonylureas (1.46–1.48 Å), influencing reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
